molecular formula C36H40N2S6 B118562 1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan CAS No. 151900-44-6

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan

Cat. No.: B118562
CAS No.: 151900-44-6
M. Wt: 693.1 g/mol
InChI Key: ZEUAKOUTLQUQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan is a chemical compound with the molecular formula C36H40N2S6. It is known for its unique structure, which includes two dibenzylthiocarbamoyl groups connected by a disulfide bridge to a hexane backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan typically involves the reaction of dibenzylthiocarbamoyl chloride with hexane-1,6-dithiol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then isolated and purified using large-scale techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to form thiols.

    Substitution: The thiocarbamoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiocarbamoyl derivatives.

Scientific Research Applications

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.

    Industry: Used in the production of rubber and other polymers due to its ability to form cross-links.

Mechanism of Action

The mechanism of action of 1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan involves its interaction with thiol groups in proteins and other biomolecules. The disulfide bridge can undergo redox reactions, leading to the formation or breaking of disulfide bonds in target molecules. This can affect the structure and function of proteins, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-Hexanedithiol: A simpler compound with two thiol groups.

    Dibenzyl disulfide: Contains a disulfide bridge but lacks the hexane backbone.

    Bis(thiocarbamoyl) disulfides: A class of compounds with similar thiocarbamoyl and disulfide functionalities.

Uniqueness

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan is unique due to its combination of a hexane backbone with two dibenzylthiocarbamoyl groups connected by a disulfide bridge. This structure imparts distinctive chemical properties, making it useful in a variety of applications that require specific reactivity and stability.

Properties

IUPAC Name

6-(dibenzylcarbamothioyldisulfanyl)hexylsulfanyl N,N-dibenzylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2S6/c39-35(37(27-31-17-7-3-8-18-31)28-32-19-9-4-10-20-32)43-41-25-15-1-2-16-26-42-44-36(40)38(29-33-21-11-5-12-22-33)30-34-23-13-6-14-24-34/h3-14,17-24H,1-2,15-16,25-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUAKOUTLQUQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSCCCCCCSSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934367
Record name 1,1'-[2,15-Dibenzyl-3,14-bis(sulfanylidene)-4,5,12,13-tetrathia-2,15-diazahexadecane-1,16-diyl]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Carbamo(dithioperoxo)thioic acid, N,N-bis(phenylmethyl)-, C,C'-1,6-hexanediyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

151900-44-6
Record name C,C′-1,6-Hexanediyl bis[N,N-bis(phenylmethyl)carbamo(dithioperoxo)thioate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151900-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamo(dithioperoxo)thioic acid, N,N-bis(phenylmethyl)-, C,C'-1,6-hexanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151900446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamo(dithioperoxo)thioic acid, N,N-bis(phenylmethyl)-, C,C'-1,6-hexanediyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-[2,15-Dibenzyl-3,14-bis(sulfanylidene)-4,5,12,13-tetrathia-2,15-diazahexadecane-1,16-diyl]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-bis((dibenzylthiocarbamoyl)disulfanyl)hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 151900-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.